Cas no 66-77-3 (naphthalene-1-carbaldehyde)

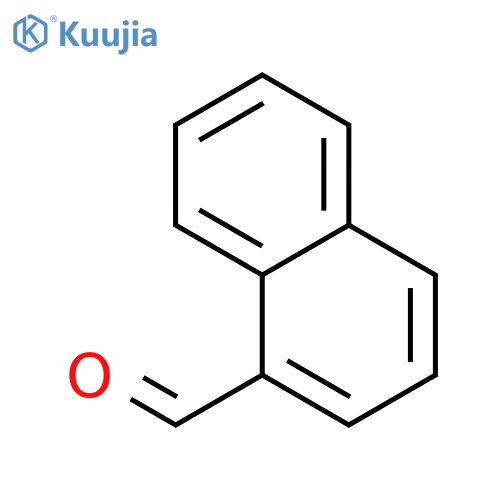

naphthalene-1-carbaldehyde structure

商品名:naphthalene-1-carbaldehyde

naphthalene-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Naphthaldehyde

- 1-naphthaldehyde (alpha)

- 1-Naphthaldehdye

- 1-ANPHTHALDEHYDE

- 1-FORMYLNAPHTHALENE

- 1-Naphthalenecarboxaldehyde

- 1-NAPHTHYLALDEHYDE

- A-NAPHTHALDEHYDE

- I-Naphthaldehyd

- naphthalene-1-carboxaldehyde

- naphthalene-1-carboxyaldehyde

- α-Naphthaldehyde

- α-Naphthal

- Naphthalene-1-carbaldehyde

- alpha-Naphthal

- alpha-Naphthaldehyde

- Naphthaldehyde

- .alpha.-Naphthal

- alpha-Naphthylcarboxaldehyde

- alpha-Naphthylaldehyde

- naphthalene-1-aldehyde

- .alpha.-Naphthaldehyde

- .alpha.-Naphthylaldehyde

- I-Napthaldehyde

- 1-Napthaldehyde

- .alpha.-Naphthylcarboxaldehyde

- NAPHTHALENECARBOXALDEHYDE

- alphaalpha-naphthaldehyde

- UN

- 1-naphthaldehyd

- 1-naphthalene carboxaldehyde

- LS-94155

- FT-0672609

- MFCD00004003

- 1-Naphthaldehyde, 95%

- BIDD:GT0176

- NSC-6106

- a-Naphthal

- naphthaleneformaldehyde

- 1-naphtoaldehyde

- naphthalene-formaldehyde

- .ALPHA.-NAPHTHALENECARBOXALDEHYDE

- naphthal

- FT-0608101

- A835544

- AM62619

- UNII-H3I0B5F8SX

- 1naphthaldehyde

- DTXSID5058775

- NCGC00341016-01

- 66-77-3

- bmse000532

- PD139181

- C11-H8-O

- 1-Naphthaldehyde (8CI)

- Q21050985

- BRN 0386082

- 1-naphthalencarboxaldehyde

- AB01331896-02

- SCHEMBL9005

- CHEMBL3265260

- .ALPHA.-NAPHTHOALDEHYDE

- N0002

- formylnaphthalene

- Z104472874

- naphthalene-1 carbaldehyde

- AKOS000118888

- 4-Naphthalene-1-carboxaldehyde

- 1-naphthyl aldehyde

- H3I0B5F8SX

- STK498756

- BDBM50013801

- AC-5796

- 1-naftalencarboxaldehido

- 1-naphthalenecarbaldehyde

- 1-naphtaldehyde

- 1-naphthylcarboxaldehyde

- D70897

- EN300-19124

- 1-Formylnaphthalene; 1-Naphthylaldehyde; 1-Naphthylcarboxaldehyde

- CHEBI:52367

- Naphtalene-1-carbaldehyde

- 1-Naphthoaldehyde

- NSC6106

- AS-19333

- InChI=1/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8

- EINECS 200-633-4

- naphthaline-1-carbaldehyde

- 1-napthylaldehyde

- W-104738

- NSC 6106

- alpha-naphthoaldehyde

- CS-D1451

- 30678-61-6

- F2190-0608

- NS00020333

- 1- Naphthaldehyde

- DB-038174

- Naphthaldehdye

- 1Naphthylaldehyde

- 200-633-4

- DTXCID2044686

- alphaNaphthylaldehyde

- 1Formylnaphthalene

- ALPHA-NAPHTHALENECARBOXALDEHYDE

- alphaNaphthaldehyde

- alphaNaphthal

- alphaNaphthylcarboxaldehyde

- 1Naphthalenecarboxaldehyde

- FN02194

- naphthalene-1-carbaldehyde

-

- MDL: MFCD00004003

- インチ: 1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H

- InChIKey: SQAINHDHICKHLX-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21

- BRN: 386082

計算された属性

- せいみつぶんしりょう: 156.05800

- どういたいしつりょう: 156.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 3.1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 淡黄色水晶

- 密度みつど: 1.15 g/mL at 25 °C(lit.)

- ゆうかいてん: 1-2 °C (lit.)

- ふってん: 291°C(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.652(lit.)

- PH値: 7 (< 1g/l, H2O, 20℃)

- ようかいど: <1g/l

- すいようせい: Soluble in ethanol, ether, acetone, benzene. Insoluble in water.

- PSA: 17.07000

- LogP: 2.65230

- ようかいせい: エタノール、エーテル、アセトンに溶け、水に溶けない。

- かんど: Air Sensitive

naphthalene-1-carbaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:3082

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S37/39-S26-S24/25-S36/37-S23

- RTECS番号:QJ0190000

-

危険物標識:

- 包装等級:III

- リスク用語:R22

- TSCA:Yes

- 包装カテゴリ:III

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S24/25

naphthalene-1-carbaldehyde 税関データ

- 税関コード:2912190090

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

naphthalene-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039454-25g |

1-Naphthaldehyde |

66-77-3 | 98% | 25g |

¥48.00 | 2024-05-04 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21231-1000g |

naphthalene-1-carbaldehyde |

66-77-3 | 97% | 1000g |

3047.00 | 2021-07-09 | |

| TRC | N344800-25g |

1-Naphthaldehyde |

66-77-3 | 25g |

$190.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N042A-25g |

naphthalene-1-carbaldehyde |

66-77-3 | 95% | 25g |

¥84.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0002-25ml |

naphthalene-1-carbaldehyde |

66-77-3 | 95.0%(GC) | 25ml |

¥320.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N042A-100g |

naphthalene-1-carbaldehyde |

66-77-3 | 95% | 100g |

¥310.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111813-10g |

naphthalene-1-carbaldehyde |

66-77-3 | 97% | 10g |

¥56.90 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1305-50G |

naphthalene-1-carbaldehyde |

66-77-3 | 97% | 50g |

¥ 132.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1305-250G |

naphthalene-1-carbaldehyde |

66-77-3 | 97% | 250g |

¥ 567.00 | 2023-04-04 | |

| Life Chemicals | F2190-0608-5g |

1-Naphthaldehyde |

66-77-3 | 95%+ | 5g |

$60.0 | 2023-11-21 |

naphthalene-1-carbaldehyde サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:66-77-3)naphthalene-1-carbaldehyde

注文番号:A835544

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 06:34

価格 ($):240.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:66-77-3)1-萘甲醛

注文番号:LE1903963

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:66-77-3)1-Naphthaldehyde

注文番号:LE14445

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:10

価格 ($):discuss personally

naphthalene-1-carbaldehyde 関連文献

-

Hasan Mohammad,Abu Saleh Musha Islam,Chandraday Prodhan,Mahammad Ali New J. Chem. 2019 43 5297

-

Ardeshir Khazaei,Mohammad Ali Zolfigol,Saied Alaie,Saeed Baghery,Babak Kaboudin,Yadollah Bayat,Asiye Asgari RSC Adv. 2016 6 10114

-

3. In vitro antiproliferative activity of palladium(ii) thiosemicarbazone complexes and the corresponding functionalized chitosan coated magnetite nanoparticlesWilfredo Hernández,Abraham. J. Vaisberg,Mabel Tobar,Melisa álvarez,Jorge Manzur,Yuri Echevarría,Evgenia Spodine New J. Chem. 2016 40 1853

-

Gurjaspreet Singh,Priyanka,Sushma,Pawan,Diksha,Suman,Mohit,Anita Devi,Sofia Gupta New J. Chem. 2022 46 2094

-

Peter Wipf,Stephen M. Lynch,Anne Birmingham,Giselle Tamayo,Allan Jiménez,Nefertiti Campos,Garth Powis Org. Biomol. Chem. 2004 2 1651

66-77-3 (naphthalene-1-carbaldehyde) 関連製品

- 642-31-9(anthracene-9-carbaldehyde)

- 3029-19-4(1-Pyrenecarboxaldehyde)

- 5060-65-1(NDC)

- 33738-48-6(4-methylnaphthalene-1-carbaldehyde)

- 4707-71-5(9-Formylphenanthrene)

- 26842-00-2(Phenanthrene-2-carbaldehyde)

- 66-99-9(Naphthalene-2-carbaldehyde)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

atkchemica

(CAS:66-77-3)naphthalene-1-carbaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:66-77-3)1-Naphthaldehyde

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ